molecular formula C8H15N3 B15225638 N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine

N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine

Cat. No.: B15225638
M. Wt: 153.22 g/mol
InChI Key: SWZOBHKUVHCFLH-UHFFFAOYSA-N
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Description

N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine (CAS synonyms: ZINC36901389, AKOS009857904) is a pyrazole-derived amine with a molecular formula of C₈H₁₅N₃. The compound features a 3-methyl-1H-pyrazole ring linked via a methylene group to a propylamine chain. Its structural simplicity and functional group arrangement make it a versatile intermediate in medicinal chemistry and drug discovery, particularly for targeting enzymes or receptors requiring heterocyclic recognition motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrazole with propan-1-amine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or dimethyl sulfoxide to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial production may also involve purification steps, such as crystallization or distillation, to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Common Reaction Types for Pyrazole Amines

Pyrazole amines, including the target compound, exhibit reactivity typical of amines and heterocycles. Key reactions include:

  • Nucleophilic Substitution

    • Mechanism : The amine group acts as a nucleophile, displacing leaving groups (e.g., halides) in pyrazole derivatives.

    • Example : Reaction of 2-methylpropan-1-amine with 1-methyl-1H-pyrazole under controlled conditions to form substituted pyrazole amines.

  • Oxidation

    • Agents : Potassium permanganate (acidic medium) or hydrogen peroxide.

    • Products : Pyrazole oxides or oxidized amine derivatives.

  • Reduction

    • Agents : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    • Products : Corresponding amines or alcohols.

  • Substitution Reactions

    • Conditions : Sodium hydride (NaH) in dimethylformamide (DMF).

    • Outcomes : Formation of substituted pyrazoles via nucleophilic attack.

Reactivity Influencing Factors

The electronic structure and substituent effects critically influence reactivity:

  • Pyrazole Ring : Electron-donating groups (e.g., methyl) enhance nucleophilicity, enabling substitution reactions.

  • Amine Functionality : The amine group participates in hydrogen bonding and ionic interactions, affecting solubility and stability.

  • Electrophilic Attack : Pyrazole carbons (C-4) are susceptible to electrophilic substitution due to ring conjugation .

Stability and Handling

Property Description
Solubility Polar organic solvents (e.g., ethanol, DMF) due to amine functionality.
Stability Generally stable under ambient conditions; sensitive to strong acids/bases.
Storage Dry, inert atmosphere to prevent degradation.

Scientific Research Applications

N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrazole Ring

N-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)propan-1-amine (Compound 3c)

  • Structure : A Schiff base derivative with a 4-chlorophenyl and phenyl group at the pyrazole 3- and 1-positions, respectively.
  • Key Data :
    • IR : C=N stretch at 1664 cm⁻¹, confirming the Schiff base formation .
    • NMR : δ 8.68 ppm (–CH=N), 8.51 ppm (pyrazole-CH), and aromatic protons at 6.20–7.79 ppm .
  • The Schiff base (C=N) introduces rigidity, which may influence binding kinetics in biological systems .

(E)-N-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine

  • Structure : A diphenyl-substituted pyrazole with a benzylamine-derived Schiff base.
  • Key Data : Structural characterization via NMR and antibacterial activity assessment were reported in the corrected study .

Amine Chain Modifications

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

  • Structure : Cyclopropylamine replaces the propylamine chain, with a pyridin-3-yl group at the pyrazole 1-position.
  • Key Data :
    • Synthesis : Copper-catalyzed coupling (17.9% yield).
    • NMR : δ 8.87 ppm (pyridine-H), 2.74 ppm (cyclopropyl-CH₂) .
  • Comparison : The cyclopropyl group introduces steric constraints and metabolic stability, while the pyridine ring enhances π-π interactions. The lower synthetic yield (17.9% vs. typical 50–60% for propylamine derivatives) highlights challenges in cyclopropane integration .

3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine

  • Structure : Positional isomer with the propylamine chain at the pyrazole 1-position instead of 4-position.
  • Key Data : Molecular weight 187.67 g/mol; CAS 956786-61-1 .

Pharmacologically Active Analogs

3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine (S8F)

  • Structure : Fluorophenyl and imidazole-pyrimidine moieties linked to propylamine.
  • Key Data: Molecular Weight: 311.357 g/mol. Biological Role: Inhibits neuronal nitric oxide synthase (nNOS) with high affinity (PDB ID: 4V3V) .
  • Comparison: The fluorophenyl and imidazole-pyrimidine groups confer target specificity for nNOS, a feature absent in the simpler pyrazole-amine scaffold .

N-[(2,4-Difluorophenyl)methyl]propan-1-amine

  • Structure : Difluorophenylmethyl group instead of pyrazolylmethyl.
  • Key Data : Molecular weight 185.21 g/mol; CAS 637015-27-1 .
  • Comparison : The difluorophenyl group enhances electron-withdrawing effects and metabolic stability compared to the pyrazole ring’s electron-rich environment .

Tabulated Comparison of Key Compounds

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Functional Groups Notable Data/Activity Reference
Target Compound 3-Methyl-1H-pyrazol-4-yl, propylamine 153.23 Amine, pyrazole Intermediate for drug design
N-((3-(4-Chlorophenyl)-1-phenyl) derivative 4-Chlorophenyl, phenyl, Schiff base 327.81 C=N, chloro IR/NMR confirmed
N-Cyclopropyl-3-methyl-pyridinyl derivative Pyridin-3-yl, cyclopropylamine 215.22 Pyridine, cyclopropane 17.9% yield, nNOS inhibition
3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine Pyrazole 1-position isomer 187.67 Amine, pyrazole Positional isomer
S8F (nNOS inhibitor) Fluorophenyl, imidazole-pyrimidine 311.36 Fluorine, imidazole High-affinity nNOS binding

Biological Activity

N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and enzyme inhibition properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound this compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the propan-1-amine moiety enhances its interaction with various biological targets.

1. Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains.

CompoundInhibition Zone (mm)MIC (µg/mL)MBC (µg/mL)
7b200.220.25
Acarbose150.50.6

The compound 7b , a derivative of pyrazole, exhibited the highest antimicrobial activity with a minimum inhibitory concentration (MIC) of 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

2. Antifungal Activity

This compound and its derivatives have also been evaluated for antifungal activity. Research indicates that these compounds can inhibit the growth of several fungal strains.

Fungal StrainInhibition Zone (mm)
Aspergillus niger16
Geotrichum candidum14
Penicillium digitatum15

These results suggest that the compound has effective antifungal properties comparable to standard antifungal agents .

3. Enzyme Inhibition

One of the notable activities of this compound is its ability to inhibit enzymes such as alpha-amylase, which plays a crucial role in carbohydrate metabolism.

CompoundIC50 (mg/mL)
N-(pyrazole)0.134
Acarbose0.26

The IC50 value indicates that N-(pyrazole) exhibits superior alpha-amylase inhibition compared to acarbose, suggesting potential applications in managing diabetes .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated several pyrazole derivatives for their antimicrobial efficacy against common pathogens. The findings indicated that derivatives like N-(pyrazole) significantly inhibited bacterial growth, supporting their use as potential therapeutic agents .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of pyrazole derivatives, revealing that modifications to the pyrazole structure could enhance inhibitory activity against alpha-amylase. This suggests a pathway for developing more effective antidiabetic drugs .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine, and how can yields be optimized?

  • Methodology : A common approach involves alkylation of the pyrazole core with propan-1-amine. For example, copper-catalyzed coupling under basic conditions (e.g., Cs₂CO₃ in DMSO at 35°C for 48 hours) can achieve functionalization at the 4-position of the pyrazole ring . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) improves purity. Optimization includes varying catalysts (e.g., CuBr vs. CuI), solvent polarity, and reaction time to maximize yield .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and verify amine protonation states (e.g., δ ~2.5–3.5 ppm for methylene groups adjacent to nitrogen) .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ peak matching C₈H₁₄N₄) .
  • X-ray crystallography : SHELX programs refine crystal structures, validating bond lengths and angles .

Q. How do the compound’s solubility and stability impact its use in biological assays?

  • Methodology :

  • Solubility : Test in DMSO, PBS, or cell culture media using UV-Vis spectroscopy. Limited aqueous solubility may necessitate formulation with cyclodextrins or surfactants .
  • Stability : Monitor degradation via HPLC under physiological conditions (37°C, pH 7.4) over 24–72 hours. Stability in organic solvents (e.g., DMSO) ensures long-term storage viability .

Q. What are the compound’s key physicochemical properties relevant to drug discovery?

  • Methodology :

  • LogP : Determine octanol/water partition coefficients via shake-flask or chromatographic methods to assess lipophilicity.
  • pKa : Use potentiometric titration or NMR-based methods to measure amine protonation states, influencing membrane permeability .

Advanced Research Questions

Q. How can molecular docking predict interactions between this compound and biological targets (e.g., enzymes)?

  • Methodology :

  • Target preparation : Retrieve protein structures (e.g., from PDB) and prepare with tools like AutoDock Tools.
  • Docking : Use AutoDock Vina to simulate binding poses. Focus on hydrogen bonding with pyrazole nitrogen and hydrophobic interactions with the methyl/propyl groups .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodology :

  • Standardized assays : Reproduce studies using identical conditions (e.g., cell lines, incubation times).
  • Orthogonal validation : Combine enzymatic assays (e.g., fluorescence-based) with cellular viability tests (e.g., MTT) to confirm activity .
  • Meta-analysis : Statistically evaluate datasets to identify outliers or concentration-dependent effects .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified alkyl chains (e.g., ethyl vs. propyl) or pyrazole substituents (e.g., halogens).
  • Biological testing : Screen derivatives against target enzymes/receptors to correlate structural changes with activity trends .
  • Computational modeling : Use QSAR to predict activity and prioritize synthetic targets .

Q. What in vitro models assess the compound’s toxicity and metabolic stability?

  • Methodology :

  • Toxicity : Use MTT assays in hepatocytes or renal cells to measure IC₅₀ values .
  • Metabolic stability : Incubate with liver microsomes; quantify parent compound degradation via LC-MS over time .
  • CYP inhibition : Screen for cytochrome P450 interactions to predict drug-drug interactions .

Q. How are polymorphic forms identified, and why are they significant?

  • Methodology :

  • XRPD : Detect crystalline vs. amorphous forms.
  • DSC/TGA : Analyze melting points and thermal stability. Polymorphs may alter bioavailability or manufacturability .

Q. What experimental and computational methods validate target engagement in cellular pathways?

  • Methodology :
  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts.
  • RNAi/CRISPR : Knock down putative targets and assess compound efficacy changes.
  • Pathway analysis : Use transcriptomics (RNA-seq) to identify downstream effects .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

N-[(5-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine

InChI

InChI=1S/C8H15N3/c1-3-4-9-5-8-6-10-11-7(8)2/h6,9H,3-5H2,1-2H3,(H,10,11)

InChI Key

SWZOBHKUVHCFLH-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=C(NN=C1)C

Origin of Product

United States

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